4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide
Description
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Properties
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-13-9-11-14(12-10-13)19-25-18(28-26-19)8-4-7-17(27)24-16-6-3-2-5-15(16)20(21,22)23/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLDBEREYCCZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with the butanamide moiety: The oxadiazole intermediate is then coupled with a butanamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent, particularly against resistant microorganisms.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and have similar biological activities.
Trifluoromethylphenyl derivatives: Compounds with the trifluoromethylphenyl group exhibit similar chemical reactivity and biological properties.
Uniqueness
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide is unique due to the combination of the oxadiazole ring and the trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
